An In-Depth Technical Guide to 6-Bromo-2-iodopyridin-3-ol: A Versatile Building Block for Scientific Innovation
An In-Depth Technical Guide to 6-Bromo-2-iodopyridin-3-ol: A Versatile Building Block for Scientific Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Heterocyclic Intermediate
6-Bromo-2-iodopyridin-3-ol is a halogenated pyridinol derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a hydroxyl group and two distinct halogen atoms (bromine and iodine) on a pyridine core, renders it a highly versatile and valuable building block for the synthesis of complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective and sequential functionalization, providing a powerful tool for the strategic construction of novel compounds with potential therapeutic or material applications. This guide offers a comprehensive overview of the chemical properties, reactivity, and potential applications of 6-Bromo-2-iodopyridin-3-ol, tailored for professionals engaged in cutting-edge research and development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of 6-Bromo-2-iodopyridin-3-ol is paramount for its effective utilization in research. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 188057-35-4 | |
| Molecular Formula | C₅H₃BrINO | |
| Molecular Weight | 299.89 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Purity | Typically ≥95% | |
| Storage | Store in a dark place under an inert atmosphere at 2-8°C |
While detailed, experimentally verified spectroscopic data remains limited in publicly accessible literature, a predicted spectral analysis provides valuable insights for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predictive models are instrumental in estimating the chemical shifts for the protons and carbons in 6-Bromo-2-iodopyridin-3-ol, aiding in its identification and purity assessment.
Predicted ¹H NMR Spectra: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and hydroxyl groups.
Predicted ¹³C NMR Spectra: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the halogens and the hydroxyl group will exhibit characteristic downfield shifts.
It is crucial for researchers to perform their own spectral analysis for definitive characterization and to compare it with these predicted values.
Synthesis and Reactivity: A Chemist's Perspective
While a specific, detailed synthesis protocol for 6-Bromo-2-iodopyridin-3-ol is not widely published in peer-reviewed journals, its preparation can be conceptually approached through multi-step halogenation of a suitable pyridin-3-ol precursor. The synthesis of related di-halogenated pyridines often involves a sequence of bromination and iodination reactions, with careful control of regioselectivity. For instance, the synthesis of 2-amino-5-bromo-3-iodopyridine starts from 2-aminopyridine, which undergoes bromination with N-bromosuccinimide (NBS) followed by iodination.[1] A similar strategy could likely be adapted for the synthesis of 6-Bromo-2-iodopyridin-3-ol.
The true synthetic utility of 6-Bromo-2-iodopyridin-3-ol lies in its differential reactivity, which allows for selective functionalization at the C2 and C6 positions. This is a cornerstone of its application in building complex molecules.
Cross-Coupling Reactions: The Gateway to Molecular Diversity
The presence of both an iodo and a bromo substituent makes 6-Bromo-2-iodopyridin-3-ol an excellent substrate for sequential palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This reactivity difference (C-I > C-Br) allows for selective coupling at the C2 position while leaving the C6-bromo group intact for a subsequent, different cross-coupling reaction.
Workflow for Sequential Cross-Coupling:
Caption: Sequential cross-coupling strategy for 6-Bromo-2-iodopyridin-3-ol.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. By carefully selecting the reaction conditions (e.g., catalyst, ligand, base, and temperature), it is possible to selectively couple a boronic acid or ester at the C2 position.
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. The higher reactivity of the C-I bond allows for the selective formation of a C(sp²)-C(sp) bond at the 2-position.
Following the initial coupling at the C2 position, the remaining bromo group at the C6 position can be subjected to a second cross-coupling reaction, such as a Suzuki, Heck, or Buchwald-Hartwig amination, to introduce a different functional group. This stepwise approach provides a high degree of control and flexibility in the synthesis of complex, unsymmetrically substituted pyridinols.
Applications in Drug Discovery and Medicinal Chemistry
Pyridinone and pyridinol scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2][3] The introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5]
6-Bromo-2-iodopyridin-3-ol, with its multiple points for diversification, is an attractive starting material for the generation of libraries of novel compounds for high-throughput screening. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the substituents introduced at the C2 and C6 positions can be tailored to fit into specific binding pockets of enzymes or receptors.
Potential Therapeutic Areas: The pyridinone core is found in numerous drugs with a wide range of activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2][3] The ability to readily synthesize a diverse array of derivatives from 6-Bromo-2-iodopyridin-3-ol makes it a valuable tool in the search for new therapeutic agents in these and other disease areas. For example, substituted pyridines are key components in many kinase inhibitors, a major class of cancer therapeutics.[5]
Safety and Handling: A Researcher's Responsibility
As with any chemical reagent, proper handling and safety precautions are essential when working with 6-Bromo-2-iodopyridin-3-ol.
Hazard Identification:
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Harmful if swallowed (H302)
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Causes skin irritation (H315)
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Causes serious eye irritation (H319)
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May cause respiratory irritation (H335)
Recommended Safety Precautions:
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Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
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Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Avoid creating dust. Use non-sparking tools. Keep away from heat, sparks, and open flames.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information before handling this compound.
Conclusion: A Building Block with a Bright Future
6-Bromo-2-iodopyridin-3-ol is a strategically designed chemical intermediate that offers immense potential for innovation in both academic and industrial research. Its unique pattern of substitution allows for controlled and selective chemical modifications, making it an ideal starting point for the synthesis of novel and complex molecules. For researchers in drug discovery, this compound provides a versatile scaffold for the development of new therapeutic agents. As synthetic methodologies continue to advance, the applications of 6-Bromo-2-iodopyridin-3-ol are poised to expand, further solidifying its role as a key building block in the advancement of science.
References
The provided list of references is a compilation of the sources used to generate this guide and may not all directly cite the topic compound.
Sources
- 1. ijssst.info [ijssst.info]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
